
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and sulfur atoms within a tetracyclic framework, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17211(sup 5,8)1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione include other tetracyclic structures with oxygen and sulfur atoms, such as:
- This compound analogs
- Tetracyclic compounds with different substituents or functional groups .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73823-25-3 |
|---|---|
Fórmula molecular |
C18H14O7S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3,10,22,23,24-pentaoxa-17-thiatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5,7,12,14,19-hexaene-2,11-dione |
InChI |
InChI=1S/C18H14O7S/c19-17-15-5-3-13(24-15)9-26-10-14-4-6-16(25-14)18(20)22-8-12-2-1-11(23-12)7-21-17/h1-6H,7-10H2 |
Clave InChI |
FDZUDEZWGWAKSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=C(O2)COC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


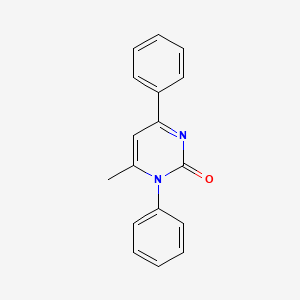
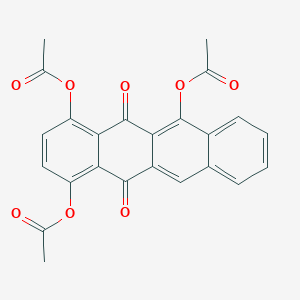
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

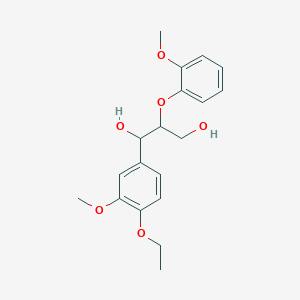
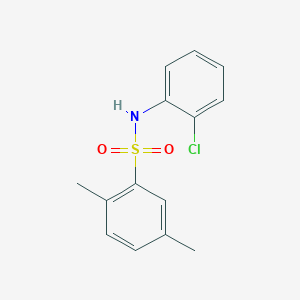
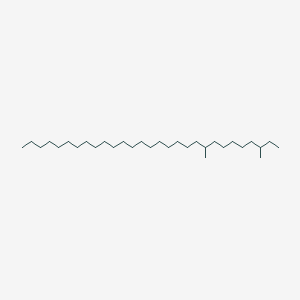
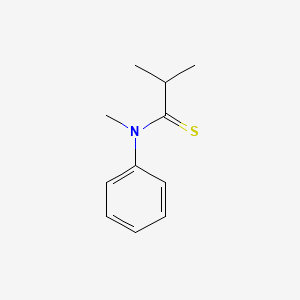
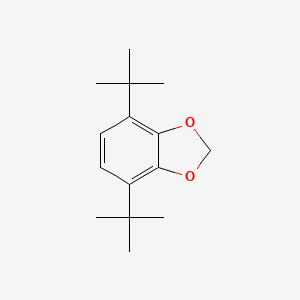

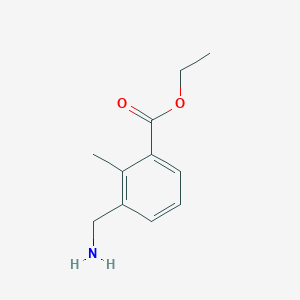

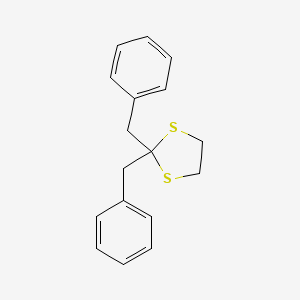
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
